molecular formula C8H5F3N2 B1410249 3-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine CAS No. 1256808-16-8

3-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine

Cat. No.: B1410249
CAS No.: 1256808-16-8
M. Wt: 186.13 g/mol
InChI Key: GKRYDJCIYBUYSO-UHFFFAOYSA-N
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Description

3-(Trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine is a heterocyclic compound that features a pyridine ring fused with a pyrrole ring, and a trifluoromethyl group attached to the pyrrole ring. This compound is of significant interest in various fields due to its unique chemical properties, which are influenced by the presence of the trifluoromethyl group. The trifluoromethyl group is known for its strong electron-withdrawing effects, which can significantly alter the reactivity and stability of the compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process often uses reagents such as trifluoromethyl iodide (CF₃I) and a suitable radical initiator under specific conditions to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes used in laboratory settings. This includes scaling up the radical trifluoromethylation process and ensuring that the reaction conditions are controlled to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can also be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(Trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents such as lithium aluminum hydride (LiAlH₄) for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups into the compound .

Scientific Research Applications

3-(Trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can influence the compound’s binding affinity to various enzymes and receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine include other trifluoromethyl-substituted heterocycles, such as:

Uniqueness

What sets this compound apart from these similar compounds is its fused ring structure, which combines the properties of both pyridine and pyrrole rings. This unique structure can result in distinct reactivity and biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

3-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3N2/c9-8(10,11)5-4-13-6-2-1-3-12-7(5)6/h1-4,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKRYDJCIYBUYSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=CN2)C(F)(F)F)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001243691
Record name 1H-Pyrrolo[3,2-b]pyridine, 3-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001243691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256808-16-8
Record name 1H-Pyrrolo[3,2-b]pyridine, 3-(trifluoromethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1256808-16-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrrolo[3,2-b]pyridine, 3-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001243691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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